

Application Notes and Protocols for TEGDMA in Dental Composite Formulation

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Compound of Interest

Compound Name: *Tetraethylene glycol dimethacrylate*

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Introduction

Triethylene glycol dimethacrylate (TEGDMA) is a low-viscosity dimethacrylate monomer commonly used as a diluent in the formulation of dental resin composites.^{[1][2][3]} Its primary role is to reduce the viscosity of the highly viscous base monomers, such as Bisphenol A-glycidyl methacrylate (Bis-GMA), to improve handling characteristics and allow for higher filler loading.^{[1][2]} The incorporation of TEGDMA significantly influences the mechanical, physical, and biological properties of the final composite material. These application notes provide an overview of the key properties affected by TEGDMA and detailed protocols for their evaluation.

Key Properties Influenced by TEGDMA

The concentration of TEGDMA in the resin matrix is a critical factor that can be adjusted to tailor the properties of the dental composite.

- Viscosity and Filler Loading: TEGDMA's low viscosity facilitates the incorporation of a higher percentage of inorganic filler particles.^[1] Increased filler content generally leads to improved mechanical properties, reduced polymerization shrinkage, and enhanced wear resistance.^[1]
- Mechanical Properties: The crosslinking ability of TEGDMA contributes to the flexural strength, hardness, and compressive strength of the cured composite.^[1] However, higher

concentrations of TEGDMA can sometimes lead to lower mechanical properties compared to formulations with higher molecular weight monomers.[2]

- Polymerization Shrinkage and Stress: Due to its lower molecular weight, TEGDMA can contribute to higher polymerization shrinkage.[2][4] This shrinkage can generate stress at the tooth-restoration interface, potentially leading to marginal gaps and secondary caries.
- Water Sorption and Solubility: TEGDMA is more hydrophilic compared to other monomers like Bis-GMA.[5][6] This can lead to increased water sorption and solubility of the composite, which may affect its long-term stability and lead to the release of unreacted monomers.[7][8]
- Biocompatibility and Cytotoxicity: Unreacted TEGDMA that leaches from the composite can exhibit cytotoxic effects on surrounding oral tissues, particularly dental pulp cells.[9][10] This toxicity is often mediated through the induction of apoptosis and the generation of reactive oxygen species (ROS).[11][12]

Quantitative Data Summary

The following tables summarize the impact of TEGDMA on key properties of dental composites based on various experimental studies.

Table 1: Effect of TEGDMA on Mechanical Properties of Dental Composites

Bis-GMA:TEGDMA Ratio (mol:mol)	Filler Content (wt%)	Flexural Strength (MPa)	Elastic Modulus (GPa)	Fracture Toughness (MPa·m ^{1/2})	Vickers Hardness (VHN)
1:1	30	-	-	-	-
1:1	50	Higher than 7:3 ratio	Higher than 7:3 ratio	Higher than 7:3 ratio	-
1:1	70	Higher than 7:3 ratio	Higher than 7:3 ratio	Higher than 7:3 ratio	-
7:3	30	-	-	-	-
7:3	50	Lower than 1:1 ratio	Lower than 1:1 ratio	Lower than 1:1 ratio	-
7:3	70	Lower than 1:1 ratio	Lower than 1:1 ratio	Lower than 1:1 ratio	-
70:30 (wt%)	20 (silica nanoparticles)	103.41 ± 7.62	-	0.94 ± 0.06	42.87 ± 2.61
70:30 (wt%)	30 (silica nanoparticles)	127.91 ± 7.05	-	1.16 ± 0.07	51.78 ± 3.41
70:30 (wt%)	40 (silica nanoparticles)	149.74 ± 8.14	-	1.43 ± 0.08	62.12 ± 3.07

Data compiled from various sources.[\[11\]](#)[\[13\]](#) Note that direct comparison between studies may be limited due to variations in filler type, particle size, and curing conditions.

Table 2: Effect of TEGDMA on Physical Properties of Dental Composites

Monomer Composition	Water Sorption (wt%)	Solubility (µg/mm ³)	Polymerization Shrinkage Strain (%)
TEGDMA homopolymer	6.33	2.41	-
Bis-GMA/TEGDMA (1:1)	Higher than other ratios	-	Higher than composites with less TEGDMA
Bis-GMA/TEGDMA (3:1)	Lower than 1:1 ratio	-	-
Z100 (Bis-GMA/TEGDMA based)	-	-	~2.2
Filtek Flow (flowable)	-	-	~3.8

Data compiled from various sources.[\[8\]](#)[\[14\]](#)[\[15\]](#)

Table 3: Cytotoxicity of TEGDMA on Oral Cells

Cell Type	Assay	TEGDMA Concentration	Effect
Human Pulp Fibroblasts	MTT	0.50 mM and higher	Significant cytotoxicity [5]
Human Gingival Fibroblasts	MTT	1.2 ± 0.9 mM (TC50)	50% toxicity [11]
Human Pulp Cells	WST-1	1.5 and 3 mM	Significant cell death after 24h [1]
Murine Macrophages (RAW264.7)	-	Concentration-dependent	Cytotoxicity and genotoxicity [16]

Experimental Protocols

Flexural Strength (Three-Point Bending Test) - ISO 4049

This protocol determines the flexural strength and modulus of a dental composite.

Materials:

- Uncured dental composite paste
- Rectangular stainless steel mold (25 mm x 2 mm x 2 mm)
- Glass slides
- Polyester (Mylar) strip
- Dental curing light
- Universal testing machine with a three-point bending fixture (20 mm span)

Procedure:

- Overfill the rectangular mold with the uncured composite paste.
- Place a Mylar strip over the mold and press a glass slide firmly on top to extrude excess material and create a flat surface.
- Light-cure the specimen through the glass slide according to the manufacturer's instructions. To ensure uniform curing, a multiple-point curing protocol is often used.[\[7\]](#)
- Remove the cured specimen from the mold and lightly sand the edges to remove any flash.
- Store the specimens in distilled water at 37°C for 24 hours before testing.
- Place the specimen on the supports of the three-point bending fixture in the universal testing machine.
- Apply a compressive load to the center of the specimen at a crosshead speed of 0.75 mm/min until fracture.[\[6\]](#)

- Record the fracture load (F) in Newtons.
- Calculate the flexural strength (σ) in Megapascals (MPa) using the following formula: $\sigma = (3 * F * l) / (2 * b * h^2)$ where:
 - F is the fracture load (N)
 - l is the span between the supports (20 mm)
 - b is the width of the specimen (2 mm)
 - h is the height of the specimen (2 mm)

Vickers Microhardness

This protocol measures the surface hardness of the dental composite.

Materials:

- Cured dental composite specimen (typically a disc, 5 mm diameter, 2 mm thick)
- Metallographic polishing equipment with silicon carbide papers (e.g., 400, 600, 1200 grit)
- Vickers microhardness tester

Procedure:

- Prepare a disc-shaped specimen of the composite and cure it according to the manufacturer's instructions.
- Embed the specimen in a mounting resin if necessary.
- Grind and polish the surface of the specimen to a mirror-like finish using progressively finer silicon carbide papers.[\[17\]](#)
- Place the specimen on the stage of the Vickers microhardness tester.
- Apply a 50g load for 30 seconds using the Vickers diamond indenter.[\[18\]](#)

- Measure the lengths of the two diagonals of the resulting indentation using the microscope of the tester.
- Calculate the Vickers Hardness Number (VHN) using the formula: $VHN = 1.854 * (F / d^2)$ where:
 - F is the applied load (kgf)
 - d is the average length of the diagonals (mm)
- Perform at least three indentations on each specimen and calculate the average VHN.

Water Sorption and Solubility - ISO 4049

This protocol determines the amount of water absorbed by and leached from the dental composite.

Materials:

- Disc-shaped specimens (15 mm diameter, 1 mm thick)
- Desiccator with fresh silica gel
- Analytical balance (accurate to 0.01 mg)
- Oven at 37°C

Procedure:

- Prepare at least five disc-shaped specimens of the cured composite.
- Place the specimens in a desiccator and dry them at 37°C until a constant mass (m1) is achieved (weighing every 24 hours until the mass change is less than 0.1 mg).
- Immerse the specimens in distilled water at 37°C for 7 days.[19]
- After 7 days, remove the specimens, blot them dry with a soft cloth, wave them in the air for 15 seconds, and weigh them within one minute to obtain the wet mass (m2).[4]

- Return the specimens to the desiccator and re-dry them until a constant mass (m3) is achieved.
- Calculate the water sorption (Wsp) and solubility (Wsl) in $\mu\text{g}/\text{mm}^3$ using the following formulas: $\text{Wsp} = (m_2 - m_3) / V$ $\text{Wsl} = (m_1 - m_3) / V$ where V is the volume of the specimen in mm^3 .

Polymerization Shrinkage - Bonded Disk Method

This method measures the axial shrinkage of a composite bonded to a rigid surface.

Materials:

- Brass ring (e.g., 15 mm outer diameter, 8 mm inner diameter, 1.5 mm height)
- Glass slide
- Microscope cover slip
- Linear Variable Differential Transformer (LVDT) or similar displacement sensor
- Dental curing light

Procedure:

- Bond the brass ring to the glass slide.
- Place the uncured composite paste into the brass ring, ensuring it contacts the glass slide.
- Place a microscope cover slip on top of the composite.
- Position the LVDT probe in contact with the center of the cover slip.
- Record the initial position of the LVDT.
- Light-cure the composite through the cover slip for the recommended time.
- Monitor the displacement of the LVDT as the composite polymerizes and shrinks. The measurement is typically continued for a set period (e.g., 60 minutes).[\[20\]](#)

- The linear polymerization shrinkage is calculated as the percentage of displacement relative to the initial specimen height.

Cytotoxicity - MTT Assay

This colorimetric assay assesses cell viability by measuring the metabolic activity of cells exposed to extracts of the dental composite.

Materials:

- Cultured cells (e.g., human dental pulp stem cells, gingival fibroblasts)
- 96-well cell culture plates
- Cured dental composite specimens
- Cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Dimethyl sulfoxide (DMSO)
- Microplate reader

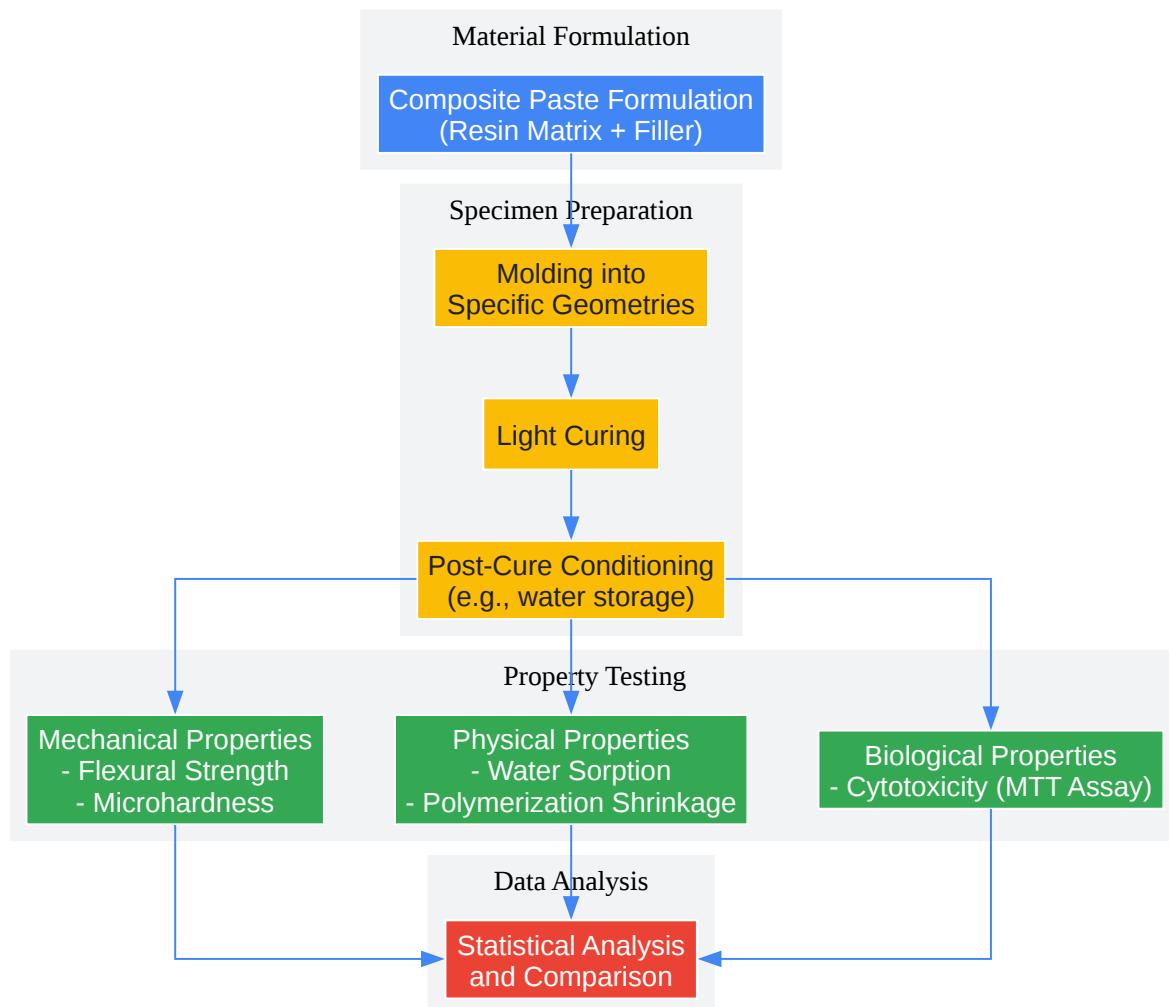
Procedure:

- Preparation of Extracts:
 - Prepare extracts of the cured composite material according to ISO 10993-12 standards. Typically, the material is incubated in cell culture medium (e.g., 0.2 g/mL) at 37°C for 24 hours.[13]
 - Filter the extracts to sterilize them.
- Cell Seeding:
 - Seed the cells into a 96-well plate at a density of approximately 1×10^5 cells/mL and incubate for 24 hours to allow for cell attachment.[13]

- Exposure to Extracts:
 - Remove the culture medium and replace it with various concentrations of the material extracts. Include a negative control (fresh medium) and a positive control (a known cytotoxic substance).
 - Incubate the cells with the extracts for a specified period (e.g., 24 hours).
- MTT Assay:
 - Remove the extracts and add MTT solution to each well. Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
 - Remove the MTT solution and add DMSO to dissolve the formazan crystals.
 - Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the negative control.

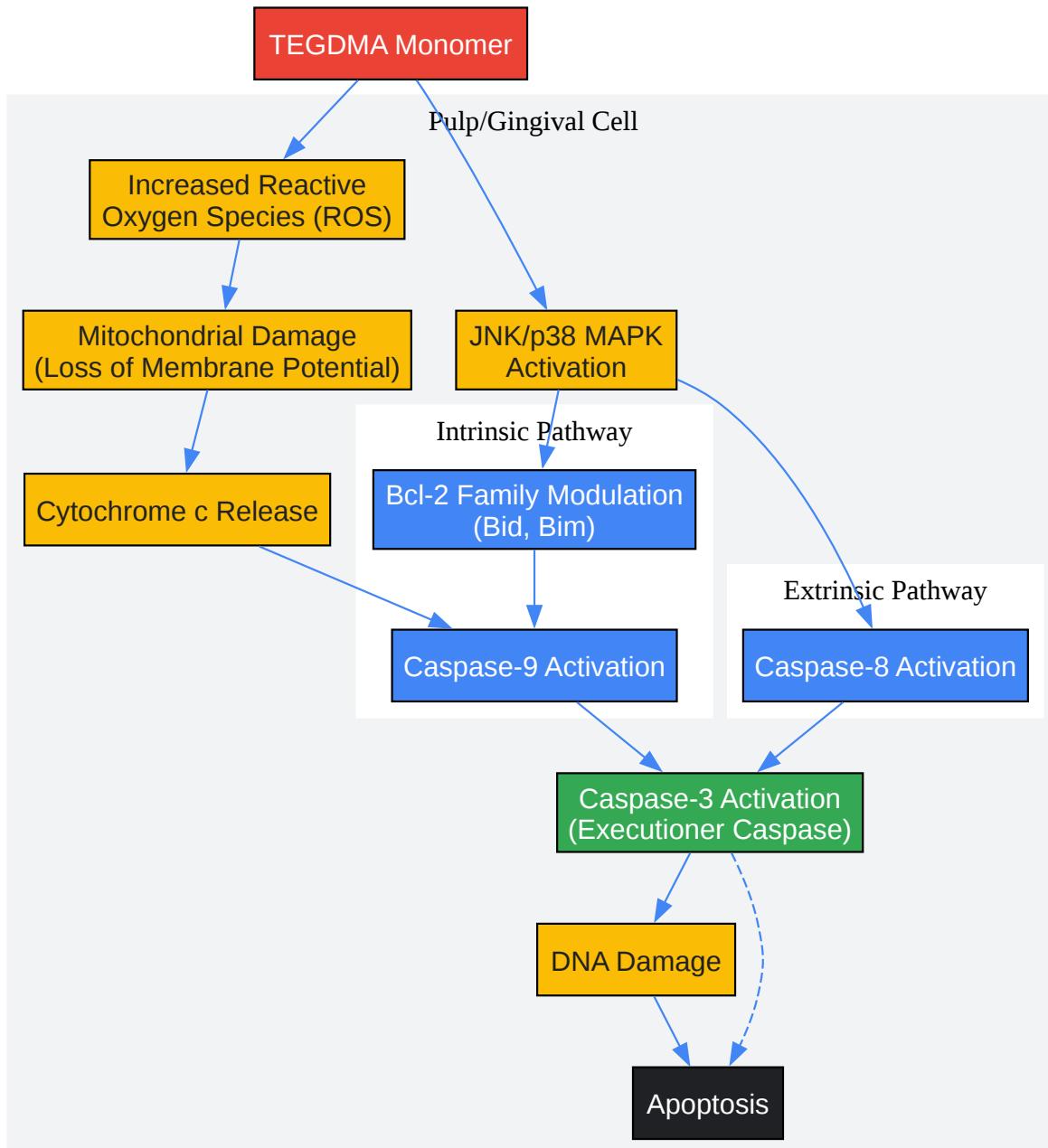
Visualizations

Experimental Workflow for Dental Composite Evaluation

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Caption: General workflow for evaluating dental composite properties.

TEGDMA-Induced Apoptosis Signaling Pathway

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Caption: TEGDMA-induced apoptosis signaling cascade in oral cells.

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